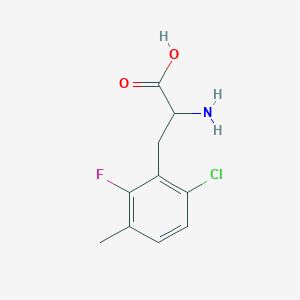

2-Amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

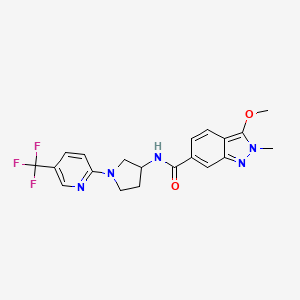

The synthesis of related fluorinated compounds often involves multiple steps, including substitution, hydrolysis, and amidation processes. For example, a method for synthesizing 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs, has been reported, demonstrating a total yield of 63.69% through optimized steps (Zhang et al., 2019). Similarly, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid was achieved with an overall yield of 66%, illustrating the feasibility of synthesizing complex fluorinated compounds efficiently (Liu Ying-xiang, 2007).

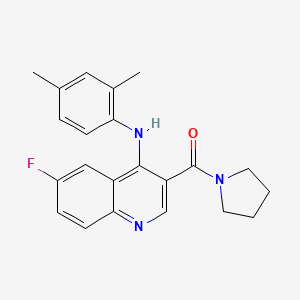

Molecular Structure Analysis

The molecular structure of fluorinated compounds, including those similar to 2-Amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid, can be elucidated using techniques such as NMR, MS, and X-ray diffraction. These studies reveal detailed information about the arrangement of atoms and the configuration of molecules, essential for understanding their chemical behavior and reactivity (Pallavi & Tonannavar, 2020).

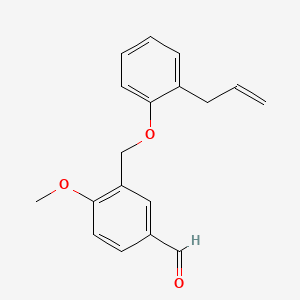

Chemical Reactions and Properties

Fluorinated compounds exhibit a range of chemical reactions and properties, such as participating in substitution reactions, demonstrating stability under various conditions, and showing unique reactivity due to the presence of fluorine atoms. For instance, the synthesis and biological evaluation of fluorinated amino acids for PET imaging highlight the significance of fluorine in modifying the biochemical properties for medical applications (Yu et al., 2010).

Wissenschaftliche Forschungsanwendungen

Anticancer Research

2-Amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid and its derivatives show potential in cancer treatment. For instance, a compound structurally related to it, as part of the Aurora kinase inhibitors, has shown promise in inhibiting Aurora A, a protein often implicated in cancer progression (ロバート ヘンリー,ジェームズ, 2006). Similarly, derivatives like 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate in the synthesis of anticancer drugs, have been extensively studied (Jianqing Zhang et al., 2019).

Radiopharmaceutical Development

Compounds related to 2-Amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid have been explored in the field of radiopharmaceuticals. For instance, amino acids like 2-amino-3-fluoro-2-methylpropanoic acid have been used in developing potential PET radioligands for imaging brain tumors, indicating a role in diagnostic imaging (Weiping Yu et al., 2010).

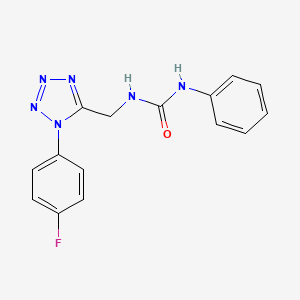

Antimicrobial Studies

Derivatives of this compound have also shown antimicrobial potential. Studies on compounds like 3-[(2-Hydroxyphenyl)amino]butanoic acids, which are structurally similar, have demonstrated good antimicrobial activity against various pathogens (Kristina Mickevičienė et al., 2015).

Biochemical Research

In biochemical research, related compounds have been synthesized and evaluated for their biological activities. For example, studies have focused on the synthesis and biological evaluation of fluorinated analogues of alpha-aminoisobutyric acid for use in amino acid uptake assays and in vivo tumor models (J. McConathy et al., 2002).

Eigenschaften

IUPAC Name |

2-amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO2/c1-5-2-3-7(11)6(9(5)12)4-8(13)10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDAQVJPMTQAHAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)CC(C(=O)O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2487907.png)

![2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2487908.png)

![N-(3,5-ditert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2487910.png)

![4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/no-structure.png)

![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487921.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487922.png)

![2-methoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2487925.png)